REACTION_CXSMILES
|
Br[C:2]1[CH:13]=[CH:12][C:5]([CH2:6][CH:7]2[O:11][CH2:10][CH2:9][O:8]2)=[CH:4][CH:3]=1.B(O)(O)[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH:21]=[O:22])[CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+].[BH4-].[Na+]>O1CCOCC1.O.CO>[O:8]1[CH2:9][CH2:10][O:11][CH:7]1[CH2:6][C:5]1[CH:12]=[CH:13][C:2]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH2:21][OH:22])[CH:16]=2)=[CH:3][CH:4]=1 |f:2.3.4,5.6,7.8|
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Name
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|
Quantity
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2 g
|
Type
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reactant
|
Smiles
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BrC1=CC=C(CC2OCCO2)C=C1
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Name
|
|
Quantity
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2.45 g
|
Type
|
reactant
|
Smiles
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B(C1=CC(=CC=C1)C=O)(O)O
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Name
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tetrakis-(triphenylphosphine)palladium (0)
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Quantity
|
0.763 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Name
|
|
Quantity
|
0.393 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed in a stream of nitrogen for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
The solvent was decanted off
|
Type
|
WASH
|
Details
|
the solid residues washed with ethyl acetate
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Type
|
CUSTOM
|
Details
|
the solvent evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 100% iso-hexane to 50% ethyl acetate in iso-hexane
|
Type
|
CUSTOM
|
Details
|
to afford an oil
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
WAIT
|
Details
|
followed by 1 hour at ambient temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 100% iso-hexane to 100% ethyl acetate in iso-hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)CC1=CC=C(C=C1)C1=CC(=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |